Ténacigénine B

Vue d'ensemble

Description

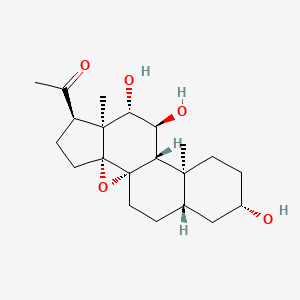

Tenacigenin B, also known as Tenacigenin B, is a useful research compound. Its molecular formula is C21H32O5 and its molecular weight is 364.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tenacigenin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenacigenin B including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires

Les dérivés de la ténacigénine B ont été trouvés pour présenter une activité anti-inflammatoire significative . Plus précisément, des composés tels que la marstenacisside F1 et F2, qui sont des dérivés de la this compound, ont montré qu'ils inhibaient la production d'oxyde nitrique (NO) dans les cellules RAW 264.7 induites par le lipopolysaccharide . Cela suggère que la this compound pourrait être potentiellement utilisée dans le traitement des maladies inflammatoires.

Efficacité antitumorale

La recherche a indiqué que les dérivés d'esters de la this compound peuvent améliorer l'activité antitumorale du paclitaxel . Dans une étude, les aglycones totaux de Marsdenia tenacissima, caractérisés par la présence d'un groupe de dérivés d'esters de la this compound, ont montré la capacité de sensibiliser les cellules KB-3-1 et HeLa au traitement par le paclitaxel . Cela suggère que la this compound pourrait être potentiellement utilisée comme un chimio-sensibilisateur pour la chimiothérapie anticancéreuse.

Voies métaboliques

La this compound est principalement métabolisée par des réactions de déshydrogénation . Comprendre les voies métaboliques de la this compound peut fournir des informations sur sa pharmacocinétique et sa pharmacodynamique, ce qui est crucial pour le développement et l'optimisation des médicaments.

Médecine traditionnelle

La this compound se trouve dans les racines de Marsdenia tenacissima, une plante utilisée en médecine traditionnelle chinoise . Les racines de cette plante ont été largement utilisées en raison de leurs fonctions pharmacologiques de soulagement de la douleur, de dissipation de la chaleur, de diminution de l'enflure et de désintoxication .

Mécanisme D'action

Target of Action

Tenacigenin B, a steroid isolated from the genus Alocasia , primarily targets Aurora-A , a protein that plays a crucial role in cell division . It also interacts with p-glycoprotein (Pgp) , a key drug efflux transporter in chemotherapy-resistant cancer cells .

Mode of Action

Tenacigenin B exerts its anti-tumor effects on lymphoma by regulating Aurora-A . It also resensitizes paclitaxel-resistant HepG2 cancer cells by inhibiting the activity of Pgp . This dual action makes Tenacigenin B a potential chemosensitizer in combination with paclitaxel to treat cancer .

Biochemical Pathways

The compound’s action leads to the down-regulation of pro-survival signaling and up-regulation of apoptotic signaling . This includes an increase in cleaved caspase 3 and a decrease in anti-apoptotic Bcl-2 proteins when cancer cells are co-treated with Tenacigenin B and paclitaxel .

Pharmacokinetics

Tenacigenin B has low oral bioavailability . It is metabolized by oxidation alone or in combination with demethylation, and five metabolites of Tenacigenin B have been identified .

Result of Action

The administration of Tenacigenin B leads to significant anti-tumor effects. It enhances cancer apoptosis by suppressing the anti-apoptotic and survival signaling pathways in cancer cells . In vitro studies have shown that Tenacigenin B suppresses the activity and induces alterations in the morphology of osteosarcoma cells .

Action Environment

The action of Tenacigenin B can be influenced by environmental factors. For instance, Marsdenia tenacissima, from which Tenacigenin B is derived, has low bioavailability in the human body . The use of marsdenia tenacissima as a fermentation medium of ganoderma lucidum can produce biotransformation products rich in pungent saponins, including tenacigenin b . This process enhances the anticancer effect of Marsdenia tenacissima .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tenacigenin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and biomolecules. Notably, Tenacigenin B has been shown to regulate the activity of Aurora-A kinase, a protein involved in cell division . This interaction is significant as it can influence the proliferation of cancer cells. Additionally, Tenacigenin B interacts with P-glycoprotein, a transporter protein, reversing multidrug resistance in cancer cells .

Cellular Effects

Tenacigenin B exerts profound effects on various cell types and cellular processes. In osteosarcoma cells, it induces apoptosis by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression . This compound also affects lymphoma cells by regulating Aurora-A, leading to increased apoptosis . Furthermore, Tenacigenin B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-tumor properties.

Molecular Mechanism

At the molecular level, Tenacigenin B exerts its effects through several mechanisms. It binds to and inhibits Aurora-A kinase, disrupting the cell cycle and promoting apoptosis in cancer cells . Additionally, Tenacigenin B modulates the activity of P-glycoprotein, enhancing the efficacy of chemotherapeutic agents by reversing drug resistance . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacigenin B have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its efficacy in inducing apoptosis and inhibiting cancer cell proliferation

Dosage Effects in Animal Models

The effects of Tenacigenin B vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Tenacigenin B may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Tenacigenin B is involved in several metabolic pathways. The primary metabolic pathway involves dehydrogenation reactions, which convert the compound into its active metabolites . These metabolites interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of Tenacigenin B.

Transport and Distribution

Within cells and tissues, Tenacigenin B is transported and distributed through interactions with specific transporters and binding proteins. Notably, the compound interacts with P-glycoprotein, facilitating its distribution and accumulation in target tissues . This interaction enhances the compound’s therapeutic efficacy by ensuring its localization at the site of action.

Subcellular Localization

Tenacigenin B exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Additionally, post-translational modifications and targeting signals direct Tenacigenin B to specific cellular compartments, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXVLSDGEDMLQU-APDNMBNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

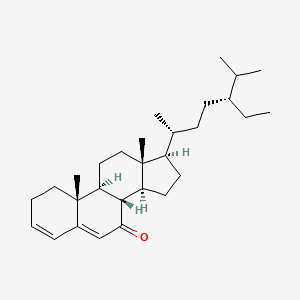

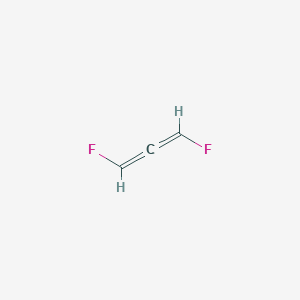

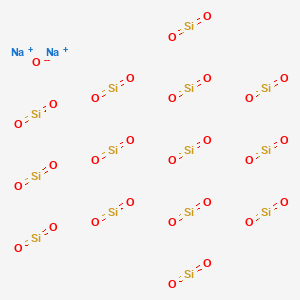

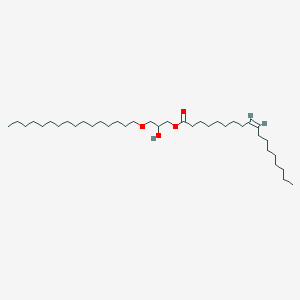

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)